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molecular formula C7H13NO3 B8515209 2-Carboisopropoxy-n-methyl-acetamide

2-Carboisopropoxy-n-methyl-acetamide

Cat. No. B8515209
M. Wt: 159.18 g/mol
InChI Key: GODPLTPYZFKBLU-UHFFFAOYSA-N
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Patent
US06444822B1

Procedure details

1.4 g sodium hydride (60% in mineral oil) are added to a solution prepared by dissolving 101.5 g of 2-carboethoxy-N-methyl-acetamide in 11 of isopropanol. The reaction is maintained at room temperature for 5 hours. The mixture is neutralised with acetic acid, then the solvent is removed at reduced pressure, and the product is isolated by distillation at 6 mmHg (Teb 115° C.). 91.4 g of 2-carboisopropoxy-N-methyl-acetamide are obtained (yield 82%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])([O:5][CH2:6][CH3:7])=[O:4].[C:13](O)(=O)C>C(O)(C)C>[C:3]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])([O:5][CH:6]([CH3:13])[CH3:7])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
101.5 g
Type
reactant
Smiles
C(=O)(OCC)CC(=O)NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the solvent is removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is isolated by distillation at 6 mmHg (Teb 115° C.)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)C)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 91.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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